molecular formula C12H10OS B12860862 1-[2-(2-Thienyl)phenyl]ethanone

1-[2-(2-Thienyl)phenyl]ethanone

Cat. No.: B12860862
M. Wt: 202.27 g/mol
InChI Key: KWGPNQDWNUMLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Thienyl)phenyl]ethanone is an organic compound with the molecular formula C12H10OS. It is also known by other names such as 2-Acetothienone and 2-Acetylthiophene . This compound features a thienyl group attached to a phenyl ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 1-[2-(2-Thienyl)phenyl]ethanone can be achieved through various methods. One common synthetic route involves the Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically require anhydrous conditions and a controlled temperature to ensure the desired product is obtained with high yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

1-[2-(2-Thienyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride results in the formation of alcohols.

Scientific Research Applications

1-[2-(2-Thienyl)phenyl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-Thienyl)phenyl]ethanone and its derivatives often involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

1-[2-(2-Thienyl)phenyl]ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined thienyl and phenyl structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

1-(2-thiophen-2-ylphenyl)ethanone

InChI

InChI=1S/C12H10OS/c1-9(13)10-5-2-3-6-11(10)12-7-4-8-14-12/h2-8H,1H3

InChI Key

KWGPNQDWNUMLRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.